1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride
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Overview
Description
1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with methoxy groups and a benzoyl group, along with a piperidine ring and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment designed for large-scale chemical reactions. The process would involve strict control of reaction conditions such as temperature, pressure, and pH to achieve high yields and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its hydrochloride form.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation reactions can lead to the formation of quinone derivatives.
Reduction reactions can produce hydroquinoline derivatives.
Substitution reactions can result in the formation of various substituted quinolines.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions.
Biology: It may be employed in biological studies to investigate its interactions with biological macromolecules and its potential as a bioactive compound.
Medicine: The compound could be explored for its therapeutic properties, potentially serving as a lead compound in drug discovery and development.
Industry: It may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding interactions, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Quinoline derivatives: Other quinoline-based compounds with similar substitutions and functional groups.
Piperidine derivatives: Compounds containing piperidine rings with various substituents.
Carboxamide derivatives: Other carboxamide-containing compounds with different aromatic or heteroaromatic groups.
Uniqueness: 1-(3-Benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide hydrochloride is unique due to its specific combination of quinoline, benzoyl, methoxy, piperidine, and carboxamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-benzoyl-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4.ClH/c1-30-20-12-17-19(13-21(20)31-2)26-14-18(23(28)15-6-4-3-5-7-15)22(17)27-10-8-16(9-11-27)24(25)29;/h3-7,12-14,16H,8-11H2,1-2H3,(H2,25,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBJAKJISNYMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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